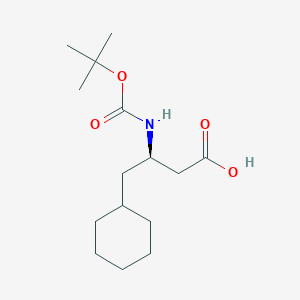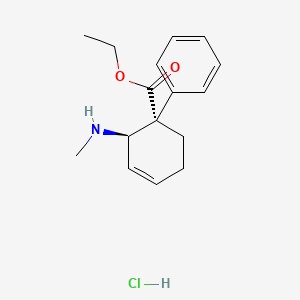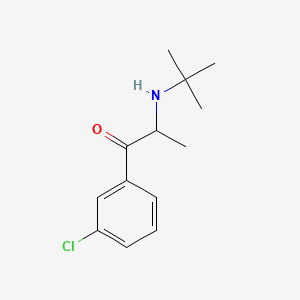
2,4-Dichlorophenylzinc iodide
Vue d'ensemble
Description
2,4-Dichlorophenylzinc iodide is a chemical compound with the molecular formula Cl2C6H3ZnI. It has a molecular weight of 338.29 . This compound is typically available as a 0.5M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenylzinc iodide can be represented by the SMILES stringClc1ccc([Zn]I)c(Cl)c1 . This indicates that the zinc atom is bonded to an iodine atom and a phenyl ring, which is substituted with two chlorine atoms at the 2 and 4 positions. Physical And Chemical Properties Analysis
2,4-Dichlorophenylzinc iodide has a density of 1.048 g/mL at 25 °C . It’s typically stored at temperatures between 2-8°C . The compound is a brown liquid .Applications De Recherche Scientifique
1. Toxicology and Mutagenicity Research
2,4-Dichlorophenoxyacetic acid (2,4-D) has been the subject of extensive research in toxicology and mutagenicity. This compound is widely used in agricultural and urban activities for pest control. Studies have advanced rapidly in understanding the specific characteristics of 2,4-D toxicity and mutagenicity. Such research is important for assessing occupational risks, neurotoxicity, herbicide resistance or tolerance, and impacts on non-target species, particularly aquatic ones (Zuanazzi et al., 2020).
2. Environmental Chemistry and Water Treatment
Research on the reactivity of phenolic compounds like 2,4-dichlorophenol in chlorinated waters containing iodide has been conducted. This study is significant for understanding the transformation kinetics of such compounds and their byproducts in water treatment processes. It helps in assessing the impact of these compounds on water quality and developing methods for their removal or degradation (Vikesland et al., 2013).
3. Herbicide Degradation and Environmental Impact
Investigations into the degradation pathways of 2,4-D in environmental settings have been critical. Understanding these pathways aids in developing strategies for mitigating the environmental impact of this herbicide. Studies focus on identifying intermediate compounds formed during degradation and proposing pathways for their transformation (Lu et al., 2006).
4. Molecular Biology and Gene Expression
Research in molecular biology, particularly gene expression, is a probable future focus in the study of 2,4-D's effects. Insights into how 2,4-D affects gene expression can contribute to a better understanding of its mechanisms of action and potential risks (Zuanazzi et al., 2020).
Propriétés
IUPAC Name |
1,3-dichlorobenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPUGDFAUWALD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















